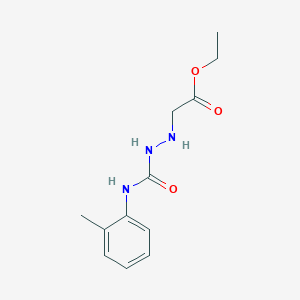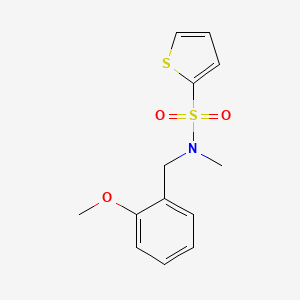![molecular formula C13H21N2S2+ B11112466 3-ethyl-2-[(1E,3Z)-3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-en-1-yl]-4,5-dihydro-1,3-thiazol-3-ium](/img/structure/B11112466.png)
3-ethyl-2-[(1E,3Z)-3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-en-1-yl]-4,5-dihydro-1,3-thiazol-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-2-[(1E,3Z)-3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-en-1-yl]-4,5-dihydro-1,3-thiazol-3-ium is a complex organic compound that belongs to the class of thiazolium salts This compound is characterized by its unique structure, which includes two thiazolidine rings and a conjugated system of double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-[(1E,3Z)-3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-en-1-yl]-4,5-dihydro-1,3-thiazol-3-ium typically involves the following steps:
Formation of Thiazolidine Rings: The initial step involves the formation of thiazolidine rings through the reaction of ethylamine with carbon disulfide, followed by cyclization with an appropriate aldehyde.
Conjugation of Double Bonds:
Final Assembly: The final step involves the assembly of the thiazolium salt by reacting the intermediate compounds under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-[(1E,3Z)-3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-en-1-yl]-4,5-dihydro-1,3-thiazol-3-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazolium ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolium salts.
Scientific Research Applications
3-ethyl-2-[(1E,3Z)-3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-en-1-yl]-4,5-dihydro-1,3-thiazol-3-ium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and dyes.
Mechanism of Action
The mechanism of action of 3-ethyl-2-[(1E,3Z)-3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-en-1-yl]-4,5-dihydro-1,3-thiazol-3-ium involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence cellular pathways related to oxidative stress, inflammation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-2-[(1E,3E)-3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-en-1-yl]-4,5-dihydro-1,3-thiazol-3-ium
- 3-ethyl-2-[(1E,3E)-3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-en-1-yl]-4,5-dihydro-1,3-thiazol-3-ium 3-(2E)-2-{(2E)-2-ethyl-3-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]-2-propenylidene}naphtho[1,2-d][1,3]thiazol-1-yl)-1-propanesulfonate
Uniqueness
The uniqueness of 3-ethyl-2-[(1E,3Z)-3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-en-1-yl]-4,5-dihydro-1,3-thiazol-3-ium lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C13H21N2S2+ |
|---|---|
Molecular Weight |
269.5 g/mol |
IUPAC Name |
(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-4,5-dihydro-1,3-thiazol-3-ium-2-yl)prop-2-enylidene]-1,3-thiazolidine |
InChI |
InChI=1S/C13H21N2S2/c1-3-14-8-10-16-12(14)6-5-7-13-15(4-2)9-11-17-13/h5-7H,3-4,8-11H2,1-2H3/q+1 |
InChI Key |
NXIDBHKWPOTQRS-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1CCS/C1=C\C=C\C2=[N+](CCS2)CC |
Canonical SMILES |
CCN1CCSC1=CC=CC2=[N+](CCS2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dibromo-6-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11112384.png)
![7-(4-Methoxyphenyl)-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11112388.png)
![N-(4-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-2-bromobenzamide](/img/structure/B11112393.png)
![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)-4-(methylsulfanyl)benzene-1-sulfonamide](/img/structure/B11112394.png)

![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-fluorobenzamide](/img/structure/B11112425.png)
![N'-[(E)-(2-nitrophenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide](/img/structure/B11112426.png)
![N-{1-[(3,4-Dimethoxyphenyl)formohydrazido]-3-methyl-1-oxobutan-2-YL}-2-(4-methoxybenzamido)benzamide](/img/structure/B11112429.png)
![N-(7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-methanesulfonamide](/img/structure/B11112430.png)
![3-(3-bromophenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11112431.png)
![4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B11112440.png)
![N,N-diethyl-4-[(E)-(2,4,7-trinitro-9H-fluoren-9-ylidene)methyl]aniline](/img/structure/B11112445.png)
![Methyl 2-[[(4-butylphenyl)sulfonyl]amino]-4,5-dimethoxybenzoate](/img/structure/B11112451.png)

